molecular formula C9H9NO B574953 2H-chromen-5-amine CAS No. 170729-16-5

2H-chromen-5-amine

Cat. No.: B574953
CAS No.: 170729-16-5
M. Wt: 147.177
InChI Key: MNFDPPXBBMFDMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-chromen-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of salicylaldehyde with an amine in the presence of a catalyst to form the chromene ring . Another approach involves the use of cyclization reactions that form the benzopyran ring, followed by functionalization to introduce the amine group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of green chemistry principles, such as employing environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

Types of Reactions

2H-chromen-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while substitution reactions can produce a variety of functionalized chromenes .

Scientific Research Applications

2H-chromen-5-amine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2H-chromen-5-amine include:

Uniqueness

This compound is unique due to the presence of the amine group at the 5-position, which imparts distinct chemical and biological properties. This functional group allows for a wide range of chemical modifications and interactions, making it a versatile compound in various applications .

Biological Activity

2H-chromen-5-amine is a member of the chromene family, which has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in medicinal chemistry and drug discovery. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

This compound can be synthesized through various methods, often involving cyclization reactions that form the chromene core. The synthesis typically utilizes phenolic substrates and may involve metal catalysis to facilitate the formation of the chromene structure .

Anticancer Activity

Research indicates that this compound derivatives exhibit significant anticancer properties. For instance, certain analogs have shown potent activity against various cancer cell lines, demonstrating mechanisms such as apoptosis induction and cell cycle arrest. The structure-activity relationship studies highlight that modifications on the chromene scaffold can enhance anticancer efficacy .

CompoundIC50 (µM)Cancer Type
40g0.033TNF-α inhibition
22a2.0Various cancer types

Antidiabetic Activity

This compound has been identified as a potent inhibitor of DPP-4 (Dipeptidyl Peptidase-4), an enzyme involved in glucose metabolism. In a study, a derivative demonstrated over 80% inhibition of DPP-4 activity at a dosage of 3 mg/kg, comparable to established drugs like omarigliptin . This suggests potential for developing new antidiabetic agents based on this scaffold.

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been explored. Recent studies have shown that certain compounds possess activity against various bacterial strains, including multidrug-resistant organisms. The mechanism involves inhibiting vital bacterial enzymes, which is crucial for their survival under stress conditions .

CompoundActivityReference
Chromenylurea derivativesAnti-TNF-α
3-(2-N-(aryl,acyl)amino derivativesAntimicrobial

Anticonvulsant Activity

Some derivatives of this compound have been evaluated for anticonvulsant effects. These compounds show promise in reducing seizure frequency in animal models, indicating potential therapeutic applications in epilepsy management .

Case Studies

A notable case study involved the synthesis and evaluation of 1-aryl-3-(2H-chromen-5-yl)urea compounds for their anti-inflammatory effects. The most active compound in this series exhibited an IC50 value comparable to established anti-inflammatory agents, showcasing the therapeutic potential of this class .

Structure-Activity Relationships (SAR)

The biological activities of 2H-chromen-5-amines are closely related to their structural features. Modifications at specific positions on the chromene ring can lead to significant changes in potency and selectivity against various biological targets. For example, extending the conjugated system or introducing electron-withdrawing groups has been shown to enhance anticancer activity .

Properties

IUPAC Name

2H-chromen-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-8-4-1-5-9-7(8)3-2-6-11-9/h1-5H,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNFDPPXBBMFDMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C(C=CC=C2O1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20663631
Record name 2H-1-Benzopyran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

170729-16-5
Record name 2H-1-Benzopyran-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20663631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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